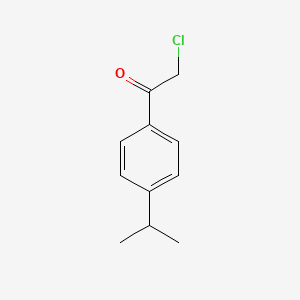

2-Chloro-1-(4-isopropylphenyl)ethanone

Description

Significance of Substituted Phenacyl Chlorides as Key Synthetic Intermediates

Substituted phenacyl chlorides, a category to which 2-Chloro-1-(4-isopropylphenyl)ethanone belongs, are highly valued as key intermediates in organic synthesis. Their importance stems from their inherent reactivity, which allows for a wide range of chemical transformations. These chlorinated acetophenones are extensively used as foundational materials for producing active pharmaceutical ingredients (APIs). nih.gov

The utility of these compounds is rooted in the presence of two adjacent electrophilic centers: the carbonyl carbon and the carbon atom bonded to the chlorine. mdpi.comresearchgate.net This dual reactivity allows them to react with a wide variety of nucleophiles, leading to the formation of diverse molecular architectures. For instance, they are pivotal in the synthesis of various heterocyclic compounds, such as those containing nitrogen, sulfur, or oxygen, many of which form the core of pharmacologically active molecules. mdpi.comresearchgate.netresearchgate.net The specific substituents on the phenyl ring can be strategically chosen to modulate the electronic properties and steric environment of the reactive sites, thereby influencing the outcome of reactions and the properties of the final products.

Overview of Alpha-Haloketone Chemistry in Contemporary Organic Synthesis

Alpha-haloketones are a functional group characterized by a ketone with a halogen atom on the adjacent, or alpha, carbon. wikipedia.org This structural feature makes them potent alkylating agents and exceptionally versatile building blocks in modern organic synthesis. mdpi.comwikipedia.org The high reactivity of α-haloketones is a consequence of the two electron-withdrawing groups—the carbonyl and the halogen—which makes the alpha-carbon highly susceptible to nucleophilic attack and the alpha-hydrogen acidic. wikipedia.orgnih.gov

The synthesis of α-haloketones is most commonly achieved through the direct halogenation of a corresponding ketone using a halogen source like elemental bromine or chlorine, often under acidic conditions to promote enol formation. mdpi.com More specialized halogenating agents such as N-Bromosuccinimide are also employed. wikipedia.org For example, the synthesis of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, was achieved with high yield by reacting 3-hydroxyacetophenone with sulfuryl chloride. nih.gov

Once formed, α-haloketones can undergo a multitude of reactions. They are key precursors for a vast array of heterocyclic systems, including furans, pyrroles, thiophenes, imidazoles, and thiazoles, through condensation reactions with various nucleophiles. nih.gov Other significant reactions include the Favorskii rearrangement, where treatment with a base leads to a rearranged carboxylic acid derivative, and reactions with amines to form α-halo imines, which can act as masked versions of the parent ketone. wikipedia.org This extensive reaction chemistry solidifies the role of alpha-haloketones as indispensable tools for constructing complex molecular frameworks. researchgate.net

Research Trajectories for this compound and Analogous Structures

Current research involving this compound and its analogs primarily focuses on their application as precursors in the synthesis of complex organic molecules, particularly heterocyclic compounds with potential biological activity. researchgate.netresearchgate.net The reactivity of the α-chloroketone moiety is exploited to build diverse molecular scaffolds.

A specific research application demonstrates the use of this compound in the synthesis of pyrrole (B145914) derivatives. It is a known precursor for the compound 2-chloro-1-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, highlighting its role as a building block for creating more complex, substituted heterocyclic systems. scbt.com

Furthermore, the established reactivity of the phenacyl chloride framework suggests broader research potential. Analogous α-haloketones are crucial intermediates in the synthesis of important pharmaceuticals. For example, substituted phenacyl bromides are used in multi-step syntheses to produce the anthelmintic drug tetramisole. google.com This points to potential research trajectories where this compound could be employed in the synthesis of novel pharmaceutical analogs. The isopropylphenyl group could be incorporated to explore its influence on the biological activity of target molecules. The versatility of α-haloketones in reacting with nitrogen, oxygen, and sulfur nucleophiles opens avenues for its use in creating a wide range of five- and six-membered heterocyclic rings, which are of significant interest in medicinal chemistry. nih.gov

Table 2: List of Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Aminothiazoline hydrochloride | 1779-81-3 | C₃H₇ClN₂S |

| 2-Chloro-1-(2,4-difluorophenyl)ethanone | 51336-94-8 | C₈H₅ClF₂O |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | 53936-79-1 | C₈H₇ClO₂ |

| This compound | 21886-60-2 | C₁₁H₁₃ClO |

| 2-chloro-1-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | 331272-50-1 | C₁₇H₂₀ClNO |

| 3-Hydroxyacetophenone | 121-71-1 | C₈H₈O₂ |

| 4'-Isopropylacetophenone (B1293387) | 645-13-6 | C₁₁H₁₄O |

| N-Bromosuccinimide | 128-08-5 | C₄H₄BrNO₂ |

| Phenacyl bromide | 70-11-1 | C₈H₇BrO |

| Sulfuryl chloride | 7791-25-5 | Cl₂O₂S |

| Tetramisole | 5036-02-2 | C₁₁H₁₂N₂S |

| Tetramisole hydrochloride | 5086-74-8 | C₁₁H₁₃ClN₂S |

| Thionyl chloride | 7719-09-7 | Cl₂OS |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXDFPQCRLECPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396311 | |

| Record name | 2-chloro-1-(4-isopropylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21886-60-2 | |

| Record name | 2-Chloro-1-[4-(1-methylethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21886-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1-(4-isopropylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 4 Isopropylphenyl Ethanone and Its Derivatives

Established Synthetic Pathways for Alpha-Chloroketones

The traditional synthesis of alpha-chloroketones, including 2-Chloro-1-(4-isopropylphenyl)ethanone, relies on several well-documented chemical transformations. These methods have been foundational in organic chemistry for preparing this class of compounds.

Friedel-Crafts Acylation Reactions in Substituted Benzene (B151609) Systems

The Friedel-Crafts acylation is a primary method for producing the ketone precursor to the target molecule. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic compound, in this case, cumene (B47948) (isopropylbenzene), with an acylating agent. To synthesize this compound directly, chloroacetyl chloride is used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). niscpr.res.instackexchange.com

The reaction combines two synthetic steps into one: the Friedel-Crafts acylation of the benzene ring and the introduction of the chloro- group via the acyl chloride. niscpr.res.in The acyl group is deactivating, which prevents further acylation of the aromatic ring. stackexchange.com The use of Fe-modified montmorillonite (B579905) K10 clay has also been explored as a catalyst for the chloroacetylation of various arenes. niscpr.res.in

Alternatively, a two-step process can be employed. First, cumene is acylated with acetyl chloride to form 4-isopropylacetophenone. chegg.com This intermediate is then subjected to a separate chlorination step to yield the final product.

Table 1: Friedel-Crafts Acylation Conditions for Aryl Ketone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Cumene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C | High | chegg.com |

| Mesitylene | Chloroacetyl Chloride | Fe-exchanged K-10 | Not specified | Not specified | Low (initially) | niscpr.res.in |

| 1,3-Difluorobenzene | Chloroacetyl Chloride | AlCl₃ | Nitromethane | 22-90 °C | 22-79% | stackexchange.com |

| 3-Chloroanisole | Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | Ambient | 81% | chemicalbook.com |

Direct Halogenation of Acetophenone (B1666503) Analogues

The most direct route to alpha-haloketones involves the reaction of an enolizable ketone with an electrophilic halogen. nih.gov For the synthesis of this compound, the precursor 4-isopropylacetophenone is treated with a chlorinating agent. This reaction typically proceeds under acidic or basic conditions to facilitate the formation of the nucleophilic enol or enolate intermediate, which then attacks the electrophilic chlorine source. nih.gov

Various reagents can be employed for this transformation, including elemental chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can influence the selectivity and yield of the desired monochlorinated product over dichlorinated or other side products. For instance, iodobenzene (B50100) dichloride in ethylene (B1197577) glycol has been used for the direct conversion of aromatic ketones into their corresponding α-chloroketone acetals. organic-chemistry.org

Strategies Involving Diazo Ketone Intermediates

An alternative pathway to alpha-chloroketones that avoids the direct handling of potentially harsh halogenating agents involves the use of diazo ketone intermediates. acs.orgnih.gov In this method, a carboxylic acid derivative is first converted into an α-diazo ketone. organic-chemistry.org This intermediate is then treated with a hydrogen halide, such as hydrogen chloride (HCl), to produce the corresponding alpha-chloroketone. acs.orgnih.gov

The synthesis of the α-diazo ketone can be achieved by reacting an activated carboxylic acid, like a mixed anhydride (B1165640), with diazomethane (B1218177). acs.orgorganic-chemistry.org The subsequent hydrohalogenation of the diazo ketone proceeds readily to furnish the α-halo ketone. acs.orgacs.org This strategy offers a route to alpha-chloroketones from different starting materials and is particularly useful in multi-step syntheses. nih.gov

Novel and Sustainable Synthesis Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign methods for producing chemical compounds, including alpha-halo ketones.

Continuous Flow Synthesis of Alpha-Halo Ketones

Continuous flow chemistry has emerged as a powerful tool for the synthesis of alpha-halo ketones, offering significant advantages in safety and efficiency. nih.gov This approach is particularly beneficial for reactions involving hazardous intermediates like diazomethane. By generating and consuming the reactive species in situ within a closed system, the risks associated with its storage and handling are eliminated. acs.orgacs.org

A multi-step continuous flow process has been developed for synthesizing α-chloro ketones from N-protected amino acids. nih.gov The process involves the formation of a mixed anhydride, which then reacts with anhydrous diazomethane in a specialized tube-in-tube reactor. acs.orgacs.org The diazomethane is generated in an inner, gas-permeable tube and diffuses into the outer chamber to react, producing an α-diazo ketone. This intermediate is then immediately converted to the α-chloro ketone by quenching with HCl. acs.orgnih.govacs.org This method allows for the production of significant quantities of the product in a short time with high yields. acs.orgacs.org For example, 1.84 g of an α-chloro ketone was synthesized within approximately 4.5 hours with an 87% yield. nih.govacs.org

Table 2: Key Stages in Continuous Flow Synthesis of an α-Chloro Ketone

| Stage | Description | Key Feature | Reference |

|---|---|---|---|

| 1. Activation | An N-protected amino acid is converted to a mixed anhydride. | Occurs in the first tubular reactor. | nih.gov |

| 2. Diazotization | The mixed anhydride reacts with diazomethane to form an α-diazo ketone. | Uses a tube-in-tube reactor for safe, in situ diazomethane generation and consumption. | acs.orgacs.org |

| 3. Hydrohalogenation | The α-diazo ketone is reacted with anhydrous HCl. | Final conversion to the α-chloro ketone product. | acs.orgnih.gov |

Application of Green Chemistry Principles in Phenacyl Chloride Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itnih.gov These principles can be applied to the synthesis of phenacyl chlorides, the class to which this compound belongs.

Key green chemistry principles relevant to this synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. nih.gov The efficiency of a reaction can be measured by metrics like the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of product. gcande.org Continuous flow processes can contribute to waste reduction. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Friedel-Crafts acylation, for example, has a good atom economy, though the catalyst is often used in stoichiometric amounts.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. nih.gov Research into recyclable solid acid catalysts, such as modified clays (B1170129) for Friedel-Crafts reactions, aligns with this principle. niscpr.res.in

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. nih.govacs.org Exploring catalysts that allow reactions to proceed under milder conditions is an active area of research.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and reaction forms that minimize the potential for chemical accidents is crucial. acs.org The in situ generation of hazardous reagents like diazomethane in continuous flow systems is a prime example of this principle in action. acs.orgacs.org

By applying these principles, chemists can develop safer, more efficient, and environmentally responsible methods for synthesizing this compound and other valuable chemical compounds.

Regioselective and Chemoselective Considerations in the Synthesis of this compound

The synthesis of this compound involves a two-step process, each presenting distinct regioselective and chemoselective challenges. The first step is the Friedel-Crafts acylation of cumene to produce 4'-isopropylacetophenone (B1293387), followed by the α-chlorination of the resulting ketone. Careful control of reaction conditions is paramount to ensure the desired isomeric purity and to minimize the formation of byproducts.

Regioselectivity in the Friedel-Crafts Acylation of Cumene

The Friedel-Crafts acylation of cumene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, is the primary method for synthesizing the precursor, 4'-isopropylacetophenone. numberanalytics.comperfumerflavorist.com The isopropyl group on the benzene ring is an ortho, para-director, meaning that the incoming acyl group will preferentially add to the positions ortho or para to the isopropyl group. masterorganicchemistry.comlibretexts.org

The major regioselective challenge in this step is to maximize the yield of the desired para-isomer (4'-isopropylacetophenone) over the ortho-isomer. The formation of the meta-isomer is generally negligible. The preference for the para position is primarily attributed to steric hindrance; the bulky isopropyl group sterically hinders the approach of the electrophile to the adjacent ortho positions. masterorganicchemistry.com

Several factors influence the regioselectivity of this reaction, including the choice of catalyst, solvent, and reaction temperature. numberanalytics.comresearchgate.net Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but can sometimes lead to a mixture of isomers. numberanalytics.comperfumerflavorist.com Research into more selective catalysts has shown that solid acid catalysts, such as zeolites, can significantly enhance para-selectivity. The shape-selective nature of zeolites can be exploited to favor the formation of the sterically less hindered para product. perfumerflavorist.comresearchgate.net For instance, the use of zeolite catalysts in the acylation of cumene has been shown to yield high selectivity for the para isomer. perfumerflavorist.com

| Catalyst | Acylating Agent | Predominant Isomer | Key Observations | Reference |

|---|---|---|---|---|

| AlCl₃ (Traditional Lewis Acid) | Acetyl Chloride / Acetic Anhydride | Para | Effective, but may produce ortho-isomer as a byproduct. numberanalytics.comperfumerflavorist.com | numberanalytics.comperfumerflavorist.com |

| FeCl₃ (Milder Lewis Acid) | Acetyl Chloride / Acetic Anhydride | Para | A milder alternative to AlCl₃, can offer improved selectivity in some cases. numberanalytics.com | numberanalytics.com |

| Zeolites (e.g., Beta, K-L) | Acetic Anhydride | Para | High para-selectivity due to shape-selective catalysis within the zeolite pores. perfumerflavorist.comresearchgate.net Zeolite K-L is noted for being particularly selective. researchgate.net | perfumerflavorist.comresearchgate.net |

Chemoselectivity in the α-Chlorination of 4'-Isopropylacetophenone

The second step in the synthesis is the α-chlorination of 4'-isopropylacetophenone. This reaction introduces a chlorine atom at the carbon adjacent to the carbonyl group. The primary chemoselective challenges in this step are:

Monochlorination vs. Dichlorination: Ensuring that only one chlorine atom is introduced at the α-position. Over-chlorination can lead to the formation of 2,2-dichloro-1-(4-isopropylphenyl)ethanone.

α-Chlorination vs. Aromatic Ring Chlorination: The chlorinating agent should selectively react at the α-carbon of the ketone rather than substituting a hydrogen on the activated aromatic ring.

Various chlorinating agents have been employed to achieve selective α-monochlorination of acetophenones. These include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). researchgate.netgoogle.com The choice of reagent and reaction conditions is critical to control the outcome.

For instance, a method using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst with acetyl chloride as the chlorinating agent has been shown to be highly regio- and chemoselective for the α-chlorination of various ketones. arkat-usa.org This system effectively produces α-monochloro ketones with no evidence of dichlorination or chlorination on the aromatic ring. arkat-usa.org Similarly, the use of DCDMH in methanol (B129727) has been reported as an effective method for the high-yield synthesis of α-chloroacetophenones from para- or meta-substituted acetophenones. researchgate.net

The use of certain solvents can also influence the product distribution. For example, using toluene (B28343) as a solvent for the chlorination of acetophenone derivatives with sulfuryl chloride has been found to improve the impurity profile compared to chlorinated solvents like dichloromethane. google.comgoogle.com

| Chlorinating System | Solvent | Selectivity | Key Findings | Reference |

|---|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane / Toluene | Monochlorination | Can produce dichlorinated byproducts; toluene is a better solvent for reducing impurities. google.com May also cause chlorination of activated aromatic rings. google.com | google.com |

| Acetyl Chloride / Ceric Ammonium Nitrate (CAN) | Acetonitrile | High (Mono- and α-selective) | Provides good yields of α-monochloro ketones without polychlorination or aromatic ring chlorination. arkat-usa.org | arkat-usa.org |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) / p-Toluenesulfonic acid | Methanol | High (Mono- and α-selective) | Effective for para- and meta-substituted acetophenones, yielding α-chloroacetophenones in high yields. researchgate.net | researchgate.net |

| N-Chlorosuccinimide (NCS) | Various | Monochlorination | A common reagent for α-chlorination of ketones. researchgate.net | researchgate.net |

Mechanistic Insights into the Reactivity of 2 Chloro 1 4 Isopropylphenyl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Carbon

The primary reaction pathway for α-haloketones like 2-Chloro-1-(4-isopropylphenyl)ethanone involves nucleophilic substitution at the α-carbon (the carbon atom adjacent to the carbonyl group and bonded to the chlorine atom). libretexts.org A nucleophile can attack this electrophilic carbon, displacing the chloride ion. nih.gov The presence of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophiles compared to a standard alkyl halide. nih.gov

Analysis of SN1 and SN2 Reaction Pathways in Substituted Phenacyl Halides

Nucleophilic substitution reactions on phenacyl halides, a class that includes this compound, can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is determined by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. biosynth.com

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the α-carbon at the same time as the halide leaving group departs. wikipedia.org This pathway is favored by strong nucleophiles and results in an inversion of stereochemistry if the α-carbon is a chiral center. nih.gov For SN2 reactions, less sterically hindered substrates are preferred. nih.gov

The SN1 reaction is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. nih.gov This intermediate is then rapidly attacked by the nucleophile. nih.gov This pathway is favored by substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents that can stabilize both the carbocation intermediate and the departing leaving group. biosynth.comnih.gov Tertiary substrates readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation. nih.gov

| Characteristic | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) wikipedia.org | Bimolecular (Rate = k[Substrate][Nucleophile]) nih.gov |

| Mechanism | Two-step, involves carbocation intermediate nih.gov | One-step, concerted reaction wikipedia.org |

| Substrate Structure | Favored by tertiary > secondary substrates nih.gov | Favored by methyl > primary > secondary substrates nih.gov |

| Nucleophile | Favored by weak nucleophiles nih.gov | Favored by strong nucleophiles nih.gov |

| Solvent | Favored by polar protic solvents nih.gov | Favored by polar aprotic solvents |

| Stereochemistry | Racemization (mixture of inversion and retention) wikipedia.org | Inversion of configuration nih.gov |

| Rearrangements | Possible due to carbocation intermediate nih.gov | Not possible nih.gov |

Influence of the Carbonyl Group on Alpha-Carbon Reactivity

The reactivity of the α-carbon in this compound is significantly increased by the adjacent carbonyl group. This enhanced reactivity stems from multiple factors.

First, the electron-withdrawing inductive effect of the carbonyl oxygen increases the partial positive charge (electrophilicity) on the α-carbon, making it a more attractive target for nucleophiles. nih.gov This effect polarizes the carbon-chlorine bond, facilitating its cleavage. nih.gov

Second, orbital overlap plays a crucial role. The π* (antibonding) orbital of the carbonyl group can overlap with the σ* (antibonding) orbital of the carbon-halogen bond. nih.gov This interaction lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule, making it more susceptible to nucleophilic attack. nih.gov This alignment is most effective when the incoming nucleophile attacks perpendicular to the plane of the carbonyl group. nih.gov This phenomenon helps to explain why α-haloketones are particularly favorable for SN2 reactions. libretexts.org

Stereochemical Aspects of Nucleophilic Additions to Alpha-Haloketones

While nucleophilic attack often occurs at the α-carbon, it can also happen at the carbonyl carbon. nih.gov When a nucleophile adds to the carbonyl carbon of an α-haloketone like this compound, the hybridization of the carbonyl carbon changes from sp2 (trigonal planar) to sp3 (tetrahedral). mdpi.comnih.gov

If the groups attached to the carbonyl are not identical (as in this case, with a 4-isopropylphenyl group and a chloromethyl group), the carbonyl carbon is prochiral. Nucleophilic addition creates a new chiral center. mdpi.comnih.gov In an achiral environment, the nucleophile can attack either the Re or Si face of the planar carbonyl group with equal probability, typically resulting in a racemic mixture of the two possible enantiomers of the resulting alcohol. mdpi.com However, the stereochemical outcome can be influenced by steric hindrance or the use of chiral catalysts, which can favor attack from one face over the other, leading to a non-racemic mixture. nih.gov For example, the formation of epoxides from halohydrins is a well-established reaction that proceeds via an intramolecular SN2 displacement. chemistrysteps.com

The discovery of such stereochemical changes dates back to the work of Paul Walden in 1896, who observed the interconversion of enantiomers through a series of nucleophilic substitution reactions, a process now known as the Walden inversion, which demonstrated that substitution at a chiral center proceeds with an inversion of configuration. researchgate.net

Electrophilic and Radical Reaction Mechanisms

Besides nucleophilic reactions, this compound can participate in electrophilic and radical-mediated processes.

Electrophilic Reactions: The formation of the title compound itself often involves an electrophilic reaction. The acid-catalyzed α-halogenation of a ketone like 4-isopropylacetophenone proceeds through an enol intermediate. mdpi.comlibretexts.org The enol, which is nucleophilic, attacks an electrophilic halogen (e.g., Cl2), leading to the α-halogenated product. libretexts.org The rate-determining step in this mechanism is the formation of the enol. libretexts.org The aromatic ring of the molecule can also undergo standard electrophilic aromatic substitution reactions (e.g., nitration, further halogenation), with the reactivity and orientation of substitution being directed by the existing acyl and isopropyl groups.

Radical Reactions: The carbon-chlorine bond in α-haloketones can be cleaved to generate radical intermediates. For instance, α-keto radicals can be formed from α-bromoketones through the use of catalysts like rhenium(I) complexes, which can then react with other molecules like vinyl ethers. nih.gov Similarly, visible light can induce the formation of chlorine radicals from sources like CuCl2, which can participate in reactions. Another relevant process is the reductive dehalogenation of α-halo ketones using one-electron reducing agents. wikipedia.org This process involves the initial formation of a radical anion, which then fragments to yield an organic radical and a halide anion. wikipedia.org

Computational Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for obtaining detailed mechanistic insights into complex chemical reactions. Techniques like Density Functional Theory (DFT) allow for the study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. These studies provide both thermodynamic and kinetic data, helping to rationalize product selectivity and reaction outcomes.

For reactions involving phenacyl halides, computational models can elucidate the subtle differences between competing pathways, such as SN2 substitution versus addition to the carbonyl group. For example, DFT calculations have been used to show that for the reaction of phenacyl bromide with hydroxide, a transition state exists where the nucleophile interacts with both the α-carbon and the carbonyl carbon simultaneously.

Density Functional Theory (DFT) Calculations for Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. By calculating the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

A key application of DFT is the characterization of transition states, which are first-order saddle points on the potential energy surface. These calculations provide the geometry and energy of the transition state, allowing for the determination of the activation energy barrier for a reaction. In the context of phenacyl halides, DFT calculations at levels such as B3LYP/6-31+G** have been employed to compute the activation barriers and thermodynamic parameters for nucleophilic substitution reactions. Such studies can analyze how substituents on the phenyl ring or changes in the nucleophile affect the charge distribution and structure of the transition state. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state structure correctly connects the reactants and products on the reaction pathway.

| Computational Method/Analysis | Insight Provided | Example Application |

|---|---|---|

| Geometry Optimization | Calculates the lowest energy structures of reactants, products, and intermediates. | Determining the preferred conformation of this compound. |

| Transition State (TS) Search | Locates the saddle point on the potential energy surface corresponding to the highest energy barrier. | Characterizing the TS for the SN2 reaction with a nucleophile. |

| Frequency Calculation | Confirms a structure as a minimum (all real frequencies) or a transition state (one imaginary frequency). | Validating the nature of the located stationary points. |

| Intrinsic Reaction Coordinate (IRC) | Traces the reaction path from the transition state down to the reactants and products. | Confirming the connection between a transition state and its corresponding reactants/products. |

| Solvent Modeling (e.g., PCM) | Accounts for the effect of the solvent on the energies and geometries of species in solution. | Studying the reaction mechanism in different solvents to match experimental conditions. |

Molecular Dynamics Simulations for Reaction Pathway Elucidation

However, the principles of how molecular dynamics simulations would be applied to understand the reactivity of this molecule can be described based on established computational methodologies used for similar organic compounds. MD simulations provide a powerful lens for observing the time-evolution of a chemical system at the atomic level, offering insights into conformational changes, solvent effects, and the energy landscapes of reaction mechanisms.

For a molecule like this compound, MD simulations could be instrumental in several key areas of reactivity analysis:

Conformational Analysis: The orientation of the isopropylphenyl group relative to the chloroacetyl moiety can influence the steric accessibility of the electrophilic carbonyl carbon and the carbon atom bearing the chlorine. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations and the rotational barriers between them. This information is crucial for understanding how the molecule presents itself to incoming nucleophiles.

Solvation Effects: The behavior of reactants and transition states is significantly influenced by the surrounding solvent molecules. MD simulations explicitly model the dynamic interactions between the solute (this compound) and the solvent, allowing for the calculation of the free energy of solvation. This is critical for accurately predicting reaction rates and understanding how solvent choice can alter the reaction pathway.

Reaction Coordinate Sampling: In conjunction with quantum mechanics (QM) methods (in what is known as QM/MM simulations), molecular dynamics can be used to explore the reaction coordinate of a given transformation, such as a nucleophilic substitution at the α-carbon. By simulating the system's trajectory along the reaction path, researchers can identify transition states, intermediates, and the associated activation energies.

Hypothetical Application to a Nucleophilic Substitution Reaction

To illustrate the potential of this technique, consider the reaction of this compound with a nucleophile (Nu⁻). A molecular dynamics study would typically involve the following steps:

System Setup: A simulation box would be created containing one or more molecules of this compound, the nucleophile, and a large number of solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide).

Force Field Parameterization: The interactions between all atoms in the system would be described by a force field, a set of equations and parameters that define the potential energy of the system as a function of its atomic coordinates. For the reactive components, these parameters may need to be specifically developed or validated.

Equilibration: The system would be allowed to evolve over a period of simulated time to reach thermal equilibrium, ensuring a realistic starting configuration.

Production Simulation: The simulation would be run for an extended period to sample a wide range of molecular conformations and interactions. To study the reaction itself, enhanced sampling techniques or QM/MM approaches would be necessary to overcome the high energy barriers typically associated with chemical reactions within the timescale of a standard MD simulation.

The data generated from such a simulation would allow for the construction of a free energy profile along the reaction coordinate. This profile would reveal the energy of the reactants, the transition state, any intermediates, and the products, providing a detailed quantitative picture of the reaction mechanism.

While specific data tables for this compound are not available, the table below represents a hypothetical output from a QM/MM molecular dynamics simulation for a generic nucleophilic substitution reaction, illustrating the type of insights that could be gained.

| Parameter | Reactant State | Transition State | Product State |

| Relative Free Energy (kcal/mol) | 0.0 | 18.5 | -5.2 |

| Key Interatomic Distance (Å) | C-Cl: 1.80 | C-Cl: 2.15, C-Nu: 2.20 | C-Nu: 1.45 |

| Solvation Free Energy (kcal/mol) | -7.8 | -12.3 | -9.1 |

This table is a hypothetical representation and is not based on experimental or published simulation data for this compound.

Applications of 2 Chloro 1 4 Isopropylphenyl Ethanone As a Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The electrophilic nature of both the α-carbon and the carbonyl carbon in 2-Chloro-1-(4-isopropylphenyl)ethanone facilitates its use in numerous cyclization reactions to form a diverse range of heterocyclic structures.

The reactivity of this compound is well-suited for constructing nitrogen-containing heterocycles, which are core structures in many biologically active molecules.

Indoles : The Bischler-Möhlau indole (B1671886) synthesis is a classical method that utilizes α-haloacetophenones to produce 2-arylindoles. wikipedia.orgresearchgate.net This reaction proceeds by initially reacting this compound with an excess of an aniline. The resulting α-anilino ketone intermediate undergoes acid-catalyzed cyclization and subsequent dehydration to yield the indole ring system. nih.gov Milder, modern variations of this synthesis, including microwave-assisted, solvent-free methods, have been developed to improve yields and reduce harsh reaction conditions. organic-chemistry.org A related synthesis using 2-chloro-4'-fluoroacetophenone (B45902) and N-isopropylaniline demonstrates the utility of α-chloro ketones in forming the indole core, which is then further elaborated. rsc.org

Pyrazoles : Pyrazoles can be synthesized using α-haloketones as precursors. The α-haloketone can be converted into a 1,3-dicarbonyl compound or an equivalent synthon, which then undergoes condensation with hydrazine (B178648) or its derivatives. The resulting dihydropyrazole can be oxidized to the aromatic pyrazole (B372694). This synthetic route is significant in agrochemical research, where pyrazole derivatives are developed as herbicides.

Quinoxalinones : Quinoxalines and their derivatives are traditionally synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub this compound serves as a valuable precursor to the required dicarbonyl species. The reaction of α-haloketones with o-phenylenediamines can proceed via a tandem reaction involving initial N-alkylation followed by cyclization and oxidation to form the quinoxaline (B1680401) ring. chim.it This method provides a direct route to 2-substituted quinoxalines, with the 4-isopropylphenyl group at the 2-position. researchgate.net

Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a fundamental and widely used method for constructing the thiazole ring. chemhelpasap.com This reaction involves the direct condensation of an α-haloketone, such as this compound, with a thioamide (e.g., thiourea (B124793), thioacetamide). mdpi.comnih.gov The mechanism begins with the formation of an imino thioether intermediate, which then undergoes intramolecular cyclization by the attack of the nitrogen on the carbonyl carbon, followed by dehydration to yield the substituted thiazole. nih.govacgpubs.org This one-pot reaction is highly efficient and provides direct access to 2-amino-4-(4-isopropylphenyl)thiazoles when thiourea is used as the reactant. chemhelpasap.comresearchgate.net

Imidazoles : Substituted imidazoles can be prepared from this compound through several established methods. One common approach is the Debus-Radziszewski synthesis, which involves the reaction of the α-haloketone with an aldehyde and ammonia. A more direct method involves the reaction of the α-haloketone with a pre-formed amidine. In this synthesis, the amidine acts as the N-C-N fragment that condenses with the α-haloketone to form the imidazole (B134444) ring after cyclization and dehydration.

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Method | Reactants with this compound | Resulting Core Structure |

| Indole | Bischler-Möhlau Synthesis | Aniline | 2-Aryl-3-(4-isopropylphenyl)indole |

| Quinoxaline | Condensation/Cyclization | o-Phenylenediamine | 2-(4-isopropylphenyl)quinoxaline |

| Thiazole | Hantzsch Synthesis | Thioamide (e.g., Thiourea) | 4-(4-isopropylphenyl)thiazole |

| Imidazole | Condensation/Cyclization | Amidine or Aldehyde/Ammonia | 4-(4-isopropylphenyl)imidazole |

The synthesis of substituted furans can be effectively achieved using this compound through the Feist-Bénary furan (B31954) synthesis. wikipedia.orgambeed.com This classic method involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound, such as ethyl acetoacetate. youtube.comyoutube.com The reaction is typically catalyzed by a base like pyridine (B92270) or ammonia. The process begins with the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an SN2 reaction. The resulting 1,4-dicarbonyl intermediate subsequently undergoes an intramolecular aldol-type condensation followed by dehydration to form the furan ring. youtube.com This method allows for the synthesis of highly substituted furans with the 4-isopropylphenyl group attached to the heterocyclic core.

For the synthesis of sulfur-containing heterocycles, specifically thiophenes, the Gewald reaction is a powerful tool. wikipedia.org This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. mdpi.comumich.edu In this context, this compound can serve as the ketone component. The reaction typically begins with a Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur to the activated methylene (B1212753) group and subsequent cyclization to form a highly substituted 2-aminothiophene. wikipedia.orgsemanticscholar.org The reaction conditions can be modified, for instance, by using microwave irradiation or mechanochemistry to improve yields and reaction times. mdpi.com

Table 2: Synthesis of Oxygen and Sulfur-Containing Heterocycles

| Heterocycle | Synthetic Method | Key Reactants with this compound | Resulting Core Structure |

| Furan | Feist-Bénary Synthesis | β-Dicarbonyl Compound (e.g., Ethyl acetoacetate) | Substituted Furan |

| Thiophene (B33073) | Gewald Reaction | α-Cyanoester and Elemental Sulfur | 2-Aminothiophene |

Role in Pharmaceutical and Agrochemical Synthesis

The ability of this compound to serve as a scaffold for building complex heterocyclic systems makes it a valuable intermediate in the discovery and development of new drugs and crop protection agents.

Chlorinated acetophenones are recognized as important intermediates in the manufacture of various active pharmaceutical ingredients (APIs). The structural motif of this compound is found within more complex molecules that have been investigated for therapeutic applications. For example, related α-haloketones are used in the synthesis of hydroxypyrimidine derivatives with potential as histone deacetylase (HDAC) inhibitors. While specific APIs derived directly from this compound are not prominently documented in publicly available literature, its structural components—the 4-isopropylphenyl group (cumene) and the reactive chloroacetyl function—are present in numerous patented pharmaceutical compounds. The isopropylphenyl moiety, for instance, is a feature of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, suggesting the potential of this intermediate for creating new chemical entities with therapeutic value.

In the field of agrochemicals, heterocyclic compounds play a critical role as fungicides, herbicides, and insecticides. The pyrazole ring, which can be synthesized from α-haloketone precursors, is the core of several commercial herbicides. Similarly, the thiazole and thiophene heterocycles are integral to many agrochemical products. A related compound, 2-chloro-1-(1-chlorocyclopropyl) ethanone (B97240), is a key intermediate in the synthesis of the broad-spectrum triazolethione fungicide, prothioconazole. This highlights the industrial relevance of the chloro-ketone functional group in the synthesis of modern crop protection agents. The 4-isopropylphenyl group is also a feature in some agrochemical structures, valued for its lipophilic character which can influence the uptake and transport of the active ingredient within the target pest or plant. Therefore, this compound represents a strategic starting material for the synthesis of novel agrochemical candidates.

Catalytic Transformations Involving Alpha-Chloroketones

The dual reactivity of α-chloroketones, stemming from the electrophilic nature of both the carbonyl carbon and the α-carbon, makes them ideal candidates for a range of catalytic transformations. nih.gov These reactions are often mediated by transition metal catalysts or organocatalysts, which can activate the substrate and steer the reaction towards a desired product with high stereo- and regioselectivity.

One of the most powerful applications of α-chloroketones in synthesis is their participation in catalytic cross-coupling reactions . These reactions involve the formation of a new carbon-carbon bond by coupling the α-carbon of the ketone with a suitable organometallic reagent. For instance, zinc-catalyzed cross-coupling reactions of α-chloroketones with organotin enolates have been shown to be an effective method for the synthesis of γ-diketones. While specific examples with this compound are not detailed in the provided literature, the general mechanism involves the initial attack of the enolate on the carbonyl carbon, followed by a zinc-catalyzed rearrangement to form the 1,4-dicarbonyl compound.

Another significant area is the asymmetric reduction of the ketone functionality. The Noyori asymmetric hydrogenation, a Nobel Prize-winning methodology, utilizes ruthenium-BINAP catalysts for the highly enantioselective reduction of ketones to chiral alcohols. google.comscbt.com This method is particularly valuable for the synthesis of pharmaceuticals and other biologically active molecules where specific stereochemistry is crucial for their function. While direct application on this compound is not explicitly documented in the search results, the general applicability of this catalytic system to a wide range of ketones suggests its potential utility for this substrate as well. The resulting chiral chloroalcohols would be valuable intermediates for the synthesis of various pharmaceutical agents.

Furthermore, catalytic amination of α-chloroketones provides a direct route to α-amino ketones, which are important structural motifs in many natural products and synthetic drugs. These reactions can be catalyzed by various transition metals, facilitating the substitution of the chlorine atom with an amine nucleophile.

The following table summarizes the types of catalytic transformations that α-chloroketones, and by extension this compound, can undergo, based on the general reactivity of this class of compounds.

Table 1: Overview of Catalytic Transformations of Alpha-Chloroketones

| Transformation Type | Catalyst Type (General) | Potential Product from this compound |

|---|---|---|

| Cross-Coupling | Zinc Halides, Copper Salts | γ-Diketones, α-Alkylated Ketones |

| Asymmetric Hydrogenation | Ruthenium-BINAP Complexes | Chiral 2-Chloro-1-(4-isopropylphenyl)ethanol |

| Amination | Transition Metals | α-Amino-1-(4-isopropylphenyl)ethanone Derivatives |

While specific research detailing the catalytic transformations of this compound is not extensively available in the provided search results, its structural similarity to other reactive α-chloroketones strongly indicates its potential as a valuable substrate in a wide array of catalytic reactions for the synthesis of complex molecules. Further research into the specific catalytic applications of this compound would be a valuable endeavor for synthetic chemists.

Advanced Spectroscopic and Structural Analysis of 2 Chloro 1 4 Isopropylphenyl Ethanone and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within a molecule, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy for 2-Chloro-1-(4-isopropylphenyl)ethanone is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of analogous structures such as 4'-isopropylacetophenone (B1293387) and other substituted chloroacetophenones, a predictable spectrum emerges. hmdb.carsc.org

The isopropyl group would produce two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton due to spin-spin coupling. The aromatic protons on the para-substituted benzene (B151609) ring would appear as a pair of doublets, characteristic of an AA'BB' system. A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group would be observed in the downfield region, influenced by the electronegativity of the adjacent chlorine atom and carbonyl group.

For the related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, the chloromethyl protons appear as a singlet at 4.7 ppm, while the aromatic protons are observed between 7.14 and 7.51 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isopropyl -CH₃ | ~1.25 | Doublet | 6H |

| Isopropyl -CH | ~3.0 | Septet | 1H |

| Chloromethyl -CH₂Cl | ~4.7-4.8 | Singlet | 2H |

| Aromatic -CH (ortho to C=O) | ~7.9 | Doublet | 2H |

| Aromatic -CH (ortho to isopropyl) | ~7.4 | Doublet | 2H |

Note: Predicted values are based on data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm for α-chloro ketones. rsc.orglibretexts.org The carbons of the aromatic ring would resonate between 125 and 155 ppm, with the carbon attached to the isopropyl group and the carbon attached to the carbonyl group having distinct shifts from the other aromatic carbons. The chloromethyl carbon (-CH₂Cl) would appear downfield due to the attached chlorine, likely around 45-50 ppm. The isopropyl group would show two signals for its methyl and methine carbons. libretexts.orgorganicchemistrydata.org For comparison, in various 2-bromo-1-phenylethanone analogues, the carbonyl carbon appears around 190 ppm, and the bromo-methyl carbon is near 30-35 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~191 |

| Aromatic C (ipso, attached to C=O) | ~133 |

| Aromatic C (ortho to C=O) | ~129 |

| Aromatic C (ortho to isopropyl) | ~127 |

| Aromatic C (ipso, attached to isopropyl) | ~155 |

| Chloromethyl -CH₂Cl | ~46 |

| Isopropyl -CH | ~34 |

| Isopropyl -CH₃ | ~23 |

Note: Predicted values are based on data from analogous compounds and general chemical shift correlations. libretexts.orgguidechem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group.

The position of the C=O stretching vibration is sensitive to its electronic environment. In aryl ketones, conjugation with the benzene ring typically lowers the stretching frequency to around 1685-1690 cm⁻¹. libretexts.orgspectroscopyonline.comopenstax.org However, the presence of an electronegative chlorine atom on the alpha-carbon has the opposite effect, increasing the frequency due to an inductive effect that strengthens the C=O bond. spcmc.ac.in Acyclic α-chloro ketones can show two absorption frequencies due to rotational isomerism, with one conformation absorbing at a higher frequency (around 1745 cm⁻¹) and the other at a lower one (around 1725 cm⁻¹). spcmc.ac.in Therefore, a strong band in the region of 1700-1725 cm⁻¹ is expected.

Other characteristic absorptions would include C-H stretching vibrations from the aromatic ring and the aliphatic isopropyl and chloromethyl groups, as well as C-C stretching within the aromatic ring. A C-Cl stretching band would also be present, typically in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | ~1700-1725 | Strong |

| Aromatic C-H | Stretch | ~3000-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-3000 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1450-1500 | Medium-Weak |

| C-Cl | Stretch | ~600-800 | Medium-Strong |

Note: Expected values are based on typical ranges for the specified functional groups and data from analogues. nih.govspcmc.ac.innist.gov

Mass Spectrometry (MS) for Fragmentation Pathway Investigation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and the investigation of its fragmentation patterns under ionization.

For this compound (molecular weight: 196.67 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 196, along with an M+2 peak at m/z 198 with approximately one-third the intensity, which is characteristic of compounds containing one chlorine atom. simsonpharma.com

The primary fragmentation pathway for ketones is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. youtube.comyoutube.comlibretexts.org For this molecule, two α-cleavage pathways are possible:

Loss of the chloromethyl radical (•CH₂Cl), leading to the formation of a resonance-stabilized 4-isopropylbenzoyl cation. This would be a major fragment observed at m/z 147.

Loss of the 4-isopropylphenyl radical, resulting in a chloromethylacylium ion (CH₂ClCO⁺).

Further fragmentation of the 4-isopropylbenzoyl cation could occur, such as the loss of a methyl radical to form a fragment at m/z 132 or the loss of propene from a McLafferty-type rearrangement if applicable, though α-cleavage is typically dominant for such structures. libretexts.orglibretexts.org

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment | Fragmentation Pathway |

| 196/198 | [C₁₁H₁₃ClO]⁺ | Molecular Ion (M⁺) |

| 147 | [C₁₀H₁₁O]⁺ | α-cleavage (Loss of •CH₂Cl) |

| 119 | [C₉H₁₁]⁺ | Loss of CO from m/z 147 |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation |

Note: Predicted fragmentation is based on established principles of mass spectrometry for ketones. youtube.comlibretexts.org

X-ray Crystallography for Three-Dimensional Structural Determination

In the crystal structure of its analogue, the molecule is nearly planar. nih.gov It is probable that this compound would also adopt a largely planar conformation, at least concerning the phenyl ring and the acetophenone (B1666503) moiety. The orientation of the chloromethyl group relative to the carbonyl group (the O=C-C-Cl torsion angle) would be a key structural feature. nih.gov

In the solid state, molecules would be packed together through various intermolecular forces. While the subject molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would likely govern the crystal packing. Analysis of the crystal structure of N-(4-isopropylphenyl)acetamide, another analogue, also shows the importance of intermolecular hydrogen bonding in defining the crystal lattice. nih.gov A full crystallographic study would determine precise bond lengths, bond angles, torsion angles, and the details of these intermolecular interactions.

Biological Activity and Structure Activity Relationship Sar Studies of 2 Chloro 1 4 Isopropylphenyl Ethanone Derivatives

Investigations into Antimicrobial Properties

The antimicrobial potential of compounds derived from chloro-acetophenone structures has been widely explored. These derivatives often feature core heterocyclic structures like chalcones, thiazolidinones, and furanones, which have demonstrated notable efficacy against a range of microbial pathogens.

Antibacterial Efficacy Against Pathogenic Strains

Derivatives such as chalcones and thiazolidinones have shown significant antibacterial action. Chalcones, which are precursors to flavonoids, exhibit broad biological activities, including antimicrobial effects. nih.govijnc.ir

Studies on various chalcone (B49325) derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, synthesized chalcones were active against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) between 0.4 and 0.6 mg/mL. nih.gov Other research showed that certain chalcone derivatives exhibited good antibacterial activity against S. aureus, B. subtilis, Escherichia coli, and Pseudomonas aeruginosa, with MIC values ranging from 62.50 to 1000 µg/mL. gsconlinepress.com One derivative, (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, was particularly effective against Bacillus subtilis, showing a MIC of 62.5 µg/mL, which is comparable to the standard antibiotic ampicillin. gsconlinepress.com

The presence and position of a chlorine atom on the chalcone structure can positively influence antibacterial activity against strains like E. coli, S. aureus, and P. aeruginosa. mdpi.com Similarly, 4-thiazolidinone (B1220212) derivatives have been identified as potent antibacterial agents. nih.govbiointerfaceresearch.com For example, a series of 4-thiazolidinone-isatin hybrids were evaluated, and one compound showed particular susceptibility against S. aureus. biointerfaceresearch.com

Antifungal and Antimalarial Activities

The scope of antimicrobial investigation extends to antifungal and antimalarial properties. The synthetic amide 2-chloro-N-phenylacetamide has demonstrated promising antifungal potential against Aspergillus flavus strains, with MIC values ranging from 16 to 256 μg/mL. scielo.br Its mechanism is thought to involve binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br Chalcone derivatives have also shown moderate to poor activity against fungi like Aspergillus niger. nih.gov The substitution of a chlorine atom in the chalcone structure has been shown to have a positive effect on its activity against the yeast Candida albicans. mdpi.com

In the realm of antimalarial research, derivatives of related scaffolds have shown significant promise. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds showed activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains. mdpi.com Similarly, 2-arylvinylquinolines have been identified as a promising class of antimalarial drug leads, with some compounds demonstrating efficacy in murine models without significant toxicity. nih.gov Chalcone derivatives have also been reported to possess antimalarial activity, with methoxy-substituted dihydrochalcones showing inhibition against P. falciparum. nih.gov

Anti-inflammatory and Anti-neuroinflammatory Potentials

Chalcone derivatives have been extensively studied for their anti-inflammatory properties, which are attributed to their ability to inhibit various therapeutic targets. nih.gov These compounds can modulate inflammatory pathways by inhibiting enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX), as well as signaling molecules such as interleukins and Nuclear Factor-κB (NF-κB). nih.govresearchgate.net

Research has shown that certain chalcone derivatives can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines (RAW 264.7) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov For example, the synthetic chalcone derivative AN07 attenuated lipopolysaccharide (LPS)-induced inflammatory factors, including NO, iNOS, and COX-2 in RAW 264.7 macrophages. mdpi.com This anti-inflammatory action is often linked to the blockage of NF-κB activation and MAPK phosphorylation, which are central to the inflammatory response. nih.gov Furthermore, these derivatives can reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov The anti-inflammatory potential of chalcones makes them promising candidates for treating a variety of inflammatory conditions. researchgate.net

Anti-HIV Activity of Related Structural Classes

The search for novel antiviral agents has led to the investigation of various chemical scaffolds, including those related to 2-Chloro-1-(4-isopropylphenyl)ethanone. Chalcones and thiazolidinones have emerged as structures of interest for their potential anti-HIV activity. ijnc.irresearcher.life

Chalcone derivatives have been evaluated for their ability to inhibit HIV replication. nih.gov One study reported a potent anti-HIV chalcone isolated from Desmos spp. that demonstrated an EC50 value of 0.022 µg/mL against HIV replication in H9 lymphocyte cells. nih.gov Other research has focused on the inhibition of HIV-1 protease, a critical enzyme in the viral replication cycle. nih.gov A study on 20 synthetic chalcone derivatives found that all compounds exhibited anti-HIV-1 protease activity, with one compound showing an exceptionally low IC50 value of 0.001 μM, comparable to the commercial drug Darunavir. nih.gov The advantage of such chalcone-based inhibitors lies in their ease of synthesis, low molecular weight, and a structure distinct from traditional peptidomimetics. nih.gov Thiazolidinone derivatives have also been recognized for their significant anti-HIV activity, making them a prominent heterocyclic core in the design of new antiviral therapies. researcher.lifecolab.ws

Anticancer and Cytotoxic Activity Assessments

Derivatives based on 4-thiazolidinone and chalcone scaffolds have demonstrated significant anticancer and cytotoxic activities against various human cancer cell lines. nih.govnih.gov

Hybrid molecules combining 4-thiazolidinone with other pharmacophores have been a successful strategy. For instance, 4-thiazolidinone-isatin hybrids were tested against non-small-cell lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC3) cells, with one compound showing the highest cytotoxicity with IC50 values of 40 µM in MCF-7 and A549 cells. biointerfaceresearch.com Another study on novel 4-thiazolidinone derivatives identified compounds with potent activity against gastric cancer cells (AGS). mdpi.com The molecular mechanism often involves the induction of apoptosis, confirmed by increased caspase activity. nih.govmdpi.com Studies involving the National Cancer Institute's 60-cell line (NCI60) screen have identified 4-thiazolidinone hybrids with excellent anticancer properties, with some derivatives showing mean GI50 values as low as 3.54 µM. nih.gov

Enzyme Inhibition Studies (e.g., Pantothenate Kinase, CDK2)

The mechanism of action for many of these biologically active derivatives involves the inhibition of specific enzymes that are critical for cell proliferation or pathogen survival.

Pantothenate Kinase (PanK): Pantothenate kinase is a key regulatory enzyme in the biosynthesis of coenzyme A. A high-throughput screen of over 520,000 compounds identified new potent inhibitors of PanK isoforms. nih.gov One identified tricyclic compound demonstrated IC50 values of 70 nM, 92 nM, and 25 nM against PanK1β, PanK2, and PanK3, respectively, highlighting a potential mechanism for antimicrobial or other metabolic effects. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial enzyme in regulating the cell cycle, and its overexpression is linked to cancer. google.com Therefore, CDK2 inhibitors are actively being investigated as cancer therapeutics. ncl.ac.uk Studies on cinnamamide-chalcone derivatives have identified compounds with good inhibitory activity against CDK2, with IC50 values below 10 µM. researchgate.net Similarly, benzamide-substituted chalcone derivatives have also shown inhibitory activity against CDK2 kinase. nih.gov Molecular docking studies suggest these chalcone derivatives bind to key amino acid residues in the CDK2 active site, such as Lys33 and Leu83, which accounts for their inhibitory action. researchgate.netnih.gov

Computational Approaches to Ligand-Target Interactions

Computational chemistry offers powerful methodologies for investigating the interactions between small molecules, such as derivatives of this compound, and their biological targets at a molecular level. nih.gov These approaches are crucial for understanding the structural basis of biological activity and for the rational design of new, more potent analogues. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to modern drug discovery, providing insights that streamline the development process. ajchem-b.comnih.gov

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.govresearchgate.net This method calculates the binding affinity, often expressed as a negative score in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and potent ligand-receptor complex.

While specific docking studies on this compound derivatives are not detailed in the provided literature, the methodology can be illustrated by studies on structurally related compounds. For instance, docking analyses of novel indazolylchromone derivatives against the Cytochrome P450 14α-sterol demethylase (CYP51) enzyme, a key target in antifungal research, have revealed significant binding affinities. frontiersin.org Similarly, studies on ethanone (B97240) derivatives targeting bacterial proteins have identified promising interactions. In one such study, ethanone, 1-(2-hydroxy-5-methyl phenyl) was docked against several proteins from Staphylococcus aureus, with the Dehydrosqualene synthase (CrtM) protein showing a strong binding affinity of -6.8 kcal/mol. researchgate.net Another investigation into a novel chalcone derivative, (E)-1-(4-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, targeting the Epidermal Growth Factor Receptor (EGFR) also demonstrated a strong predicted binding energy. dergipark.org.tr

These simulations not only predict binding strength but also visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. frontiersin.org For example, docking studies of fungicidal compounds identified interactions with key residues like PHE 255 and LEU 100. frontiersin.org This information is invaluable for understanding the mechanism of action and for designing new analogues with improved target specificity.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Indazolylchromone Derivative (6t) | CYP51 | -17.77 | frontiersin.org |

| Indazolylchromone Derivative (6f) | CYP51 | -17.65 | frontiersin.org |

| Ethanone, 1-(2-hydroxy-5-methyl phenyl) | Dehydrosqualene synthase (CrtM) | -6.8 | researchgate.net |

| Ethanone, 1-(2-hydroxy-5-methyl phenyl) | Dihydrofolate reductase (DHFR) | -6.4 | researchgate.net |

| Chalcone Derivative (Compound 5) | EGFR | -7.6 | dergipark.org.tr |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajchem-b.comnih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule are responsible for changes in its biological effects. researchgate.net These models are instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts on the most promising candidates. researchgate.netcrpsonline.com

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule, such as its electronic, steric, and hydrophobic properties. Statistical methods are then used to build a regression model that relates these descriptors to the observed biological activity.

For example, a QSAR study on a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives developed models to predict their anticancer activity (IC50). nih.gov In this work, both linear and non-linear models were constructed. The non-linear model, using a technique called gene expression programming, demonstrated strong predictive power, as indicated by its statistical validation parameters. nih.gov The quality and predictive ability of a QSAR model are typically assessed using statistical metrics like the coefficient of determination (R²) and the variance (S²), for both the training set used to build the model and an external test set used to validate it. nih.gov

| Model Type | Dataset | Coefficient of Determination (R²) | Variance (S²) | Reference |

|---|---|---|---|---|

| Gene Expression Programming (Non-linear) | Training Set | 0.839 | 0.037 | nih.gov |

| Test Set | 0.760 | 0.157 | ||

| Heuristic Method (Linear) | Training Set | 0.603 | 0.107 | nih.gov |

Design and Synthesis of Analogues for Optimized Biological Profiles

The design process often involves altering functional groups on the parent molecule. For instance, modifying substituents on the phenyl ring or replacing the chloroacetyl group could lead to enhanced binding affinity or selectivity. A study on chloro-substituted hydrazones showed that the inclusion and position of a chlorine atom could significantly affect molecular properties like lipophilicity (log P), which is crucial for membrane permeability. mdpi.com

The synthesis of α-haloketones and their derivatives is well-established in organic chemistry. nih.gov Chlorinated acetophenones serve as versatile intermediates for producing a wide range of biologically active compounds. nih.gov A general method for synthesizing chlorinated acetophenones involves the reaction of an appropriate acetophenone (B1666503) with a chlorinating agent like sulfuryl chloride. nih.gov For example, 2-chloro-1-(3-hydroxyphenyl)ethanone was synthesized by reacting 3-hydroxyacetophenone with sulfuryl chloride in a suitable solvent mixture. nih.gov

Furthermore, these intermediates can undergo subsequent reactions to build more complex molecular architectures. A common synthetic route is the Friedel-Crafts acylation, where a benzene (B151609) derivative reacts with an acyl chloride, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like AlCl₃. beilstein-journals.org The resulting ketone can then be used in cyclization reactions or further modified to produce a diverse library of analogues for biological screening. beilstein-journals.org These established synthetic strategies provide a clear pathway for creating novel derivatives of this compound for structure-activity relationship studies.

Environmental Fate and Biotransformation of Halogenated Acetophenones

Abiotic Degradation Pathways of Alpha-Haloketones

Abiotic degradation involves non-biological processes that break down chemical compounds. For alpha-haloketones like 2-Chloro-1-(4-isopropylphenyl)ethanone, the primary abiotic degradation pathways are hydrolysis and photochemical transformation.

Alpha-haloketones can undergo hydrolysis, a chemical reaction with water, which can be mediated by neutral or basic conditions. The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

Under basic conditions, the hydrolysis of α-haloketones is promoted. youtube.com The mechanism typically involves the formation of an enolate intermediate which then reacts. libretexts.org For α-chloroketones, studies have shown that hydrolysis can lead to the formation of the corresponding hydroxymethyl ketone. nih.gov In some cases, the reaction proceeds with inversion of configuration at the stereocenter, implying an SN2 mechanism. nih.gov The rate of hydrolysis is generally faster for α-haloketones compared to corresponding alkyl halides. nih.gov

The table below illustrates the enhanced reactivity of α-haloketones compared to alkyl halides in bimolecular nucleophilic substitution reactions.

| Compound | Relative Reactivity |

| Alkyl Halide | 1 |

| α-Haloketone | >1000 |

| This table demonstrates the significantly higher rate of nucleophilic substitution for α-haloketones. |

Photochemical transformation is another significant abiotic degradation pathway for halogenated compounds. researchgate.net When α-haloketones absorb light, they can undergo various photoprocesses. nih.gov The photolysis of substituted α-chloroacetophenones has been studied in different solvent systems, revealing that processes like 1,2-aryl migration can be influenced by the surrounding medium. nih.gov

The process begins when the molecule absorbs light in the UV or visible region, causing an electron to be excited to an anti-bonding level. researchgate.net The excited molecule can then decompose to form products. researchgate.net For some α-haloketones, photolysis can lead to the formation of different products depending on the conditions, such as temperature. oup.com For instance, the photolysis of 9-α-bromopropionylanthracene yields different products at room temperature versus at -196 °C. oup.com Recent research has also explored the use of photocatalysis for the synthesis of α-haloketones, which further underscores their potential to undergo photochemical reactions. nih.gov

Biotic Degradation and Metabolism

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Microorganisms play a crucial role in the degradation of halogenated organic compounds. nih.gov Several bacterial strains have been identified that can metabolize chlorinated aromatic compounds. nih.gov For instance, a mixed culture of Arthrobacter sp. and a Micrococcus sp. has been shown to degrade 4-chloroacetophenone, using it as a sole source of carbon and energy. nih.govasm.orgnih.gov The degradation pathway involves the conversion of 4-chloroacetophenone to 4-chlorophenyl acetate, which is then hydrolyzed to 4-chlorophenol (B41353) and further to 4-chlorocatechol. nih.gov

Bacterial degradation is considered a cost-effective and environmentally friendly method for the remediation of environments contaminated with chlorophenols and their derivatives. researchgate.net The general process for the aerobic degradation of halogenated aromatics involves upper, middle, and lower metabolic pathways that successively convert toxic compounds into common cellular metabolites. nih.gov

The table below outlines the microbial degradation pathway of a model chlorinated acetophenone (B1666503).

| Substrate | Intermediate 1 | Intermediate 2 | Intermediate 3 |

| 4-Chloroacetophenone | 4-Chlorophenyl acetate | 4-Chlorophenol | 4-Chlorocatechol |

| This table shows the sequential breakdown of 4-chloroacetophenone by a microbial consortium. |

The gut microbiota significantly contributes to the metabolism of foreign compounds (xenobiotics). nih.govresearchgate.net These microorganisms can chemically alter a wide range of substances, including industrial chemicals and pollutants, thereby affecting their toxicity and bioavailability. nih.govnih.gov The metabolic reactions carried out by gut microbes are often different from those of host enzymes. nih.gov